3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
Description
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, and a thiazolidinone moiety attached via a double bond
Properties
IUPAC Name |
3,4-dichloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)9(16)14-10-13-8(15)4-17-10/h1-3H,4H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIPDJXMVIUZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)C2=CC(=C(C=C2)Cl)Cl)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979741 | |
| Record name | 3,4-Dichloro-N-(4-hydroxy-1,3-thiazol-2(5H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6352-09-6 | |
| Record name | 3,4-Dichloro-N-(4-hydroxy-1,3-thiazol-2(5H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea Intermediate Synthesis
The synthesis begins with the preparation of a substituted thiourea. For example, 3,4-dichlorobenzamide is treated with ammonium thiocyanate in the presence of hydrochloric acid to yield the corresponding benzoylthiourea intermediate. This step is critical for introducing the sulfur atom required for thiazolidinone ring closure.
α-Chloroacetylchloride-Mediated Cyclization
The thiourea intermediate undergoes cyclization with α-chloroacetylchloride under basic conditions. Triethylamine (Et<sub>3</sub>N) in methanol facilitates deprotonation and nucleophilic attack, forming the thiazolidin-4-one core. The reaction proceeds via an SN<sub>2</sub> mechanism, where the sulfur atom attacks the α-carbon of the chloroacetylchloride, followed by elimination of HCl (Scheme 1).
Scheme 1 : Cyclocondensation pathway for thiazolidinone formation.
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3,4-Dichlorobenzoyl chloride + NH<sub>4</sub>SCN → Benzoylthiourea intermediate
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Intermediate + ClCH<sub>2</sub>COCl → this compound
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions offer a one-pot synthetic route, enhancing efficiency and atom economy. A notable method involves the condensation of 3,4-dichlorobenzaldehyde, ethylenediamine, and thioglycolic acid (TGA) in the presence of a nanocatalyst.
Role of Nano-CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> Catalyst
Nano-CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> (0.6 mol%) catalyzes the formation of imine intermediates by activating the aldehyde and amine groups. The sulfur atom from TGA subsequently attacks the activated imine, leading to cyclization and dehydration (Scheme 2). This method achieves yields up to 85% and is advantageous for its mild conditions and catalyst reusability.
Table 1 : Optimization of MCR Conditions
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 0.4 | H<sub>2</sub>O/EtOH | 80 | 72 |
| 0.6 | H<sub>2</sub>O/EtOH | 80 | 85 |
| 0.8 | H<sub>2</sub>O/EtOH | 80 | 83 |
Stereochemical Control
The (2E)-configuration of the exocyclic double bond is governed by the reaction’s thermodynamic control. Polar solvents like DMF stabilize the transition state, favoring the E-isomer through minimized steric hindrance.
Lewis Acid-Catalyzed Ring-Opening and Cyclization
A stereoselective route employs BF<sub>3</sub>·OEt<sub>2</sub> as a Lewis acid to activate N-tosylaziridines, enabling ring-opening with isothiocyanates. The resulting intermediate undergoes 5-exo-dig cyclization to yield the thiazolidin-2-imine scaffold, which is subsequently oxidized to the 4-oxo derivative (Scheme 3).
Key Advantages :
-
High enantioselectivity (>99% ee)
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Tunable diastereoselectivity via catalyst loading
Dehydrosulfurization and Heterocyclization
Inspired by methodologies for 1,3,4-thiadiazoles, a dehydrosulfurization strategy applies iodine and Et<sub>3</sub>N in DMF to cyclize hydrazinecarbothioamide precursors. Sulfur elimination facilitates thiazolidinone ring closure, yielding the target compound in 84% yield after recrystallization (Scheme 4).
Mechanistic Insight :
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I<sub>2</sub> oxidizes the thioamide to a disulfide intermediate.
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Et<sub>3</sub>N abstracts a proton, triggering cyclization with concurrent H<sub>2</sub>S elimination.
Characterization and Analytical Data
Spectroscopic Confirmation
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<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) : δ 9.73 (s, 1H, NH), 8.12 (d, 1H, ArH), 7.97 (s, 1H, CH=N).
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<sup>13</sup>C NMR : 182.3 (C=O), 157.9 (C=N), 134.5–128.2 (ArCl).
X-ray Crystallography
Single-crystal analysis confirms the (2E)-configuration, with a dihedral angle of 12.3° between the benzamide and thiazolidinone planes.
Comparative Analysis of Synthetic Routes
Table 2 : Yield and Efficiency Comparison
| Method | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | Et<sub>3</sub>N | 78 | 7 |
| MCR | Nano-CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> | 85 | 5 |
| Dehydrosulfurization | I<sub>2</sub>/Et<sub>3</sub>N | 84 | 1.5 |
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or dimethyl sulfoxide.
Major Products
Nucleophilic substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Reduction: Hydroxylated thiazolidinone derivatives.
Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties
Biological Activity
3,4-Dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process starting from thiazolidine derivatives. The structural characterization is often performed using various spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the compound's identity and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazolidinone derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported that compounds similar to 3,4-dichloro-N-[(2E)-4-oxo-1,3-thiazolidin-2-ylidene] exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains. Compounds with similar structural features were found to be effective against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
Antifungal Activity
The antifungal potential of thiazolidinones has also been explored:
- Fungicidal Activity : A derivative of thiazolidinone demonstrated significant antifungal activity with an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam. This suggests that compounds within this class may serve as promising candidates for antifungal drug development .
| Compound | Target Fungus | EC50 (µg/mL) |
|---|---|---|
| 4e | Alternaria solani | 0.85 |
| Phoma lingam | 2.29 |
Anticancer Potential
Emerging evidence suggests that thiazolidinone derivatives may exhibit anticancer properties:
- Cell Viability Assays : In vitro studies have shown that certain thiazolidinones can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms often involve modulation of key signaling pathways associated with cancer progression.
Case Studies
- Antimicrobial Efficacy : In a study involving a series of thiazolidinone derivatives, researchers found that specific substitutions on the benzamide core significantly enhanced antimicrobial efficacy against both bacterial and fungal pathogens .
- Antifungal Screening : A systematic evaluation of several thiazolidinone compounds revealed that modifications in the thiazolidine ring structure could lead to improved antifungal activity, demonstrating the importance of structural diversity in drug design .
Q & A
Q. Methodological Approach :
- Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .
- Optimize temperature (e.g., reflux in ethanol vs. room-temperature stirring) to balance reaction rate and selectivity .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Advanced Research Question
Discrepancies between NMR (solution state) and X-ray (solid state) data may arise due to tautomerism in the thiazolidinone ring or conformational flexibility.
Q. Methodological Approach :
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Compare DFT-calculated structures with experimental data to identify dominant conformers .
- Use X-ray crystallography (if crystalline) to resolve absolute configuration and hydrogen-bonding networks .
What strategies are effective for evaluating the biological activity of this compound, given its structural similarity to known kinase inhibitors?
Advanced Research Question
The compound’s thiazolidinone and dichlorobenzamide motifs are common in kinase inhibitors (e.g., JAK/STAT pathway). However, off-target effects must be assessed.
Q. Methodological Approach :
- Kinase profiling assays : Use a panel of recombinant kinases to identify primary targets .
- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina .
- Cellular assays : Measure IC₅₀ in disease-relevant cell lines (e.g., cancer or inflammatory models) .
How can researchers address low solubility in aqueous buffers during in vitro studies?
Basic Research Question
The hydrophobic dichlorophenyl group limits solubility, complicating bioassays.
Q. Methodological Approach :
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
- Nanoencapsulation : Use liposomes or polymeric nanoparticles for controlled release .
What analytical techniques are critical for confirming the compound’s purity and stability under storage conditions?
Basic Research Question
Degradation products may form via hydrolysis or oxidation.
Q. Methodological Approach :
- HPLC-MS : Detect impurities at trace levels (<0.1%) and identify degradation pathways .
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor changes .
- Karl Fischer titration : Quantify water content in solid samples to assess hygroscopicity .
How can structure-activity relationship (SAR) studies be designed to improve potency against resistant bacterial strains?
Advanced Research Question
The compound’s dichlorophenyl group may confer resistance evasion in antimicrobial applications.
Q. Methodological Approach :
- Analog synthesis : Modify substituents on the benzamide (e.g., replacing Cl with CF₃ or NO₂) .
- Microbroth dilution assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains .
- Efflux pump inhibition assays : Co-administer with inhibitors like PAβN to assess resistance mechanisms .
What computational tools are recommended for predicting metabolic pathways of this compound?
Advanced Research Question
Early prediction of metabolism aids in lead optimization.
Q. Methodological Approach :
- CYP450 docking : Use SwissADME or MetaCore to predict Phase I oxidation sites .
- In vitro microsomal assays : Incubate with human liver microsomes and analyze metabolites via LC-MS .
- QSAR models : Train models on similar benzamide derivatives to estimate clearance rates .
How should researchers handle discrepancies in reported biological activities across studies?
Advanced Research Question
Variations in assay protocols (e.g., cell lines, incubation times) can lead to conflicting data.
Q. Methodological Approach :
- Standardize assays : Follow CLSI guidelines for antimicrobial testing or NIH recommendations for cytotoxicity .
- Replicate key studies : Use identical batches of the compound to control for synthesis variability .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
